1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine
Beschreibung
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8ClF2N. It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group.
Eigenschaften
Molekularformel |
C8H8ClF2N |
|---|---|
Molekulargewicht |
191.60 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3 |
InChI-Schlüssel |
VIDPJIAQADUIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1F)Cl)F)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-difluorobenzene.
Reaction with Ethanamine: The benzene derivative undergoes a nucleophilic substitution reaction with ethanamine under controlled conditions.
Catalysts and Solvents: Common catalysts include palladium-based catalysts, and solvents such as toluene or ethanol are often used to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: This compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism by which 1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine can be compared with similar compounds such as:
1-(2,4-Difluorophenyl)ethan-1-amine: Lacks the chloro substituent, resulting in different chemical properties and reactivity.
1-(4-Chloro-2,5-difluorophenyl)ethan-1-one: Contains a carbonyl group instead of an amine, leading to different applications and reactivity.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing specific chemical and biological properties that are not observed in its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
